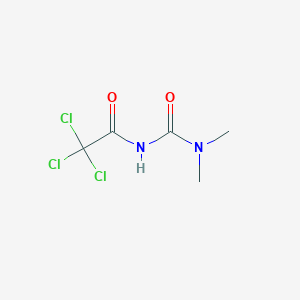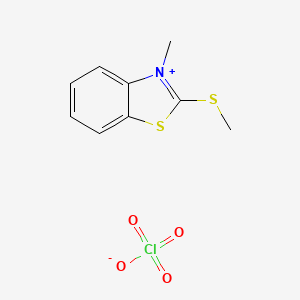
2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane is an organic compound characterized by its unique structure, which includes an oxirane ring and a dimethylbutynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane typically involves the reaction of 3,3-dimethyl-1-butyne with an appropriate epoxidizing agent. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as silver or other transition metals can be employed to facilitate the epoxidation reaction, ensuring consistent product quality and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes, depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to open the oxirane ring and form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reactive species. Molecular targets include enzymes that catalyze epoxide reactions, and pathways involving nucleophilic attack on the oxirane ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1-butyne: A precursor in the synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane.
2-(3,3-Dimethylbut-1-yn-1-yl)-1,4-dimethylbenzene: Another compound with a similar structural motif but different reactivity and applications.
Uniqueness
This compound is unique due to its combination of an oxirane ring and a dimethylbutynyl group. This structure imparts distinct reactivity, making it valuable in synthetic chemistry and industrial applications. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility.
Eigenschaften
CAS-Nummer |
20401-26-7 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2-(3,3-dimethylbut-1-ynyl)-2-methyloxirane |
InChI |
InChI=1S/C9H14O/c1-8(2,3)5-6-9(4)7-10-9/h7H2,1-4H3 |
InChI-Schlüssel |
JVIBKOXKFFDQRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C#CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


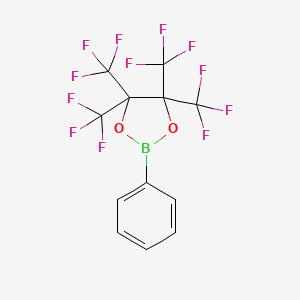
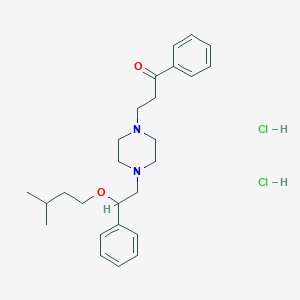
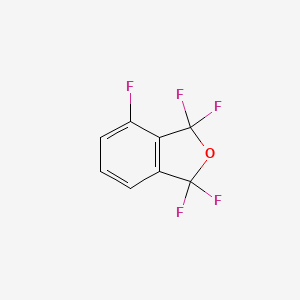

![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
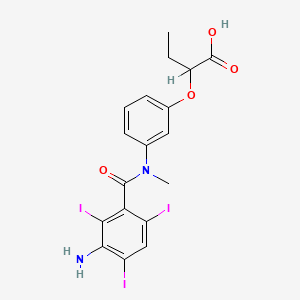
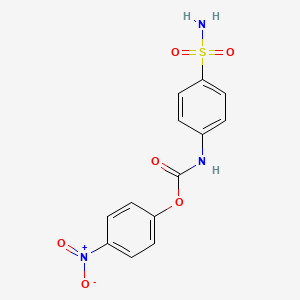
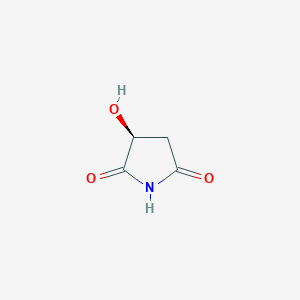
![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)
